7-Bromopyrido[3,2-d]pyrimidine-2,4-diol
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Overview
Description
7-Bromopyrido[3,2-d]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol . This compound is characterized by its bromine atom at the 7th position and hydroxyl groups at the 2nd and 4th positions of the pyrido[3,2-d]pyrimidine ring system . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol typically involves the bromination of pyrido[3,2-d]pyrimidine-2,4-diol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can be oxidized to form ketones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution Reactions: The major products are substituted pyrido[3,2-d]pyrimidine derivatives.
Oxidation and Reduction Reactions: The major products are ketones and alcohols, respectively.
Scientific Research Applications
7-Bromopyrido[3,2-d]pyrimidine-2,4-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity . The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Chloropyrido[3,2-d]pyrimidine
- 2,4-Dichloropyrido[3,2-d]pyrimidine
- 4-Chloro-6-methylpyrido[3,2-d]pyrimidine
- 6-Chloro-2-methylpyrido[3,2-d]pyrimidin-4-amine
- 4,6-Dichloropyrido[3,2-d]pyrimidine
Comparison: 7-Bromopyrido[3,2-d]pyrimidine-2,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its chlorinated analogs . The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydroxyl groups provide sites for oxidation and reduction reactions .
Properties
IUPAC Name |
7-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWZZNZIHAZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)NC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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